3,4-Difluorobenzenesulfonamide
Overview
Description
3,4-Difluorobenzenesulfonamide is an organic compound with the molecular formula C6H5F2NO2S and a molecular weight of 193.17 g/mol . It is a derivative of benzenesulfonamide, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 4 positions. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as benzenesulfonamides , which are known to interact with carbonic anhydrases . Carbonic anhydrases play a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide .
Mode of Action
As a benzenesulfonamide derivative, it may inhibit carbonic anhydrases, which are zinc metalloenzymes responsible for the catalysis of the hydration of carbon dioxide to bicarbonate . This inhibition can disrupt various physiological processes, including fluid secretion, respiration, and pH regulation .
Result of Action
As a potential inhibitor of carbonic anhydrases, it could lead to a decrease in the production of bicarbonate ions, thereby affecting pH regulation and various other physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Difluorobenzenesulfonamide can be synthesized through the reaction of 3,4-difluorobenzenesulfonyl chloride with ammonia. The reaction typically involves the following steps :
Preparation of 3,4-difluorobenzenesulfonyl chloride: This is achieved by reacting 3,4-difluorobenzenesulfonic acid with thionyl chloride.
Formation of this compound: The sulfonyl chloride is then reacted with ammonia gas in an anhydrous solvent such as dichloromethane at low temperatures (around -30°C). The reaction mixture is then evaporated under vacuum to yield this compound as a white solid.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents and products to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluorobenzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used. For example, reacting with an amine can yield a substituted sulfonamide.
Oxidation: Oxidation of the sulfonamide group can produce sulfonic acids or sulfonyl chlorides.
Reduction: Reduction can lead to the formation of sulfinamides or thiols.
Scientific Research Applications
3,4-Difluorobenzenesulfonamide has several applications in scientific research:
Organic synthesis: It is used as a building block for the synthesis of more complex molecules.
Medicinal chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.
Biological studies: It is used in studies involving enzyme inhibition and protein modification.
Industrial applications: The compound can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorobenzenesulfonamide: Similar structure but with fluorine atoms at the 3 and 5 positions.
2,6-Difluorobenzenesulfonamide: Fluorine atoms at the 2 and 6 positions.
N-Fluorobenzenesulfonimide: Contains a fluorine atom on the nitrogen of the sulfonamide group.
Uniqueness
3,4-Difluorobenzenesulfonamide is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and interaction with biological targets. The 3 and 4 positions on the benzene ring provide a distinct electronic environment compared to other isomers, potentially leading to different chemical and biological properties .
Properties
IUPAC Name |
3,4-difluorobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVVRYNJTGHAIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356386 | |
Record name | 3,4-Difluorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108966-71-8 | |
Record name | 3,4-Difluorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Difluorobenzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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